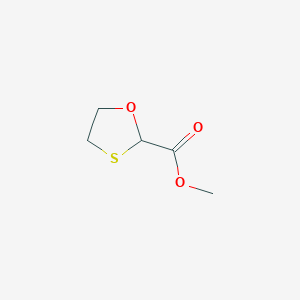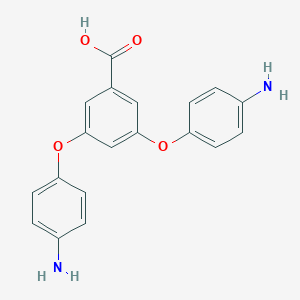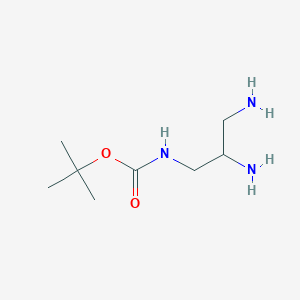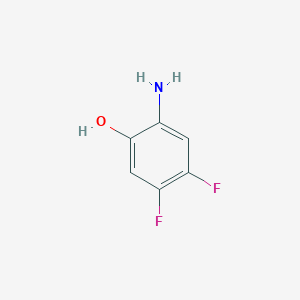![molecular formula C6H8N2OS B062856 N-[(4-methyl-1,3-thiazol-2-yl)methyl]formamide CAS No. 165668-07-5](/img/structure/B62856.png)
N-[(4-methyl-1,3-thiazol-2-yl)methyl]formamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(4-methyl-1,3-thiazol-2-yl)methyl]formamide, also known as MTF, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MTF is a thiazole derivative that has a wide range of applications, including in the field of medicinal chemistry, material science, and organic synthesis.
Mecanismo De Acción
The mechanism of action of N-[(4-methyl-1,3-thiazol-2-yl)methyl]formamide is not fully understood. However, studies have suggested that N-[(4-methyl-1,3-thiazol-2-yl)methyl]formamide may exert its antitumor activity by inhibiting the growth of cancer cells and inducing apoptosis. N-[(4-methyl-1,3-thiazol-2-yl)methyl]formamide may also exhibit its antimicrobial activity by disrupting the cell membrane of bacteria.
Biochemical and Physiological Effects:
N-[(4-methyl-1,3-thiazol-2-yl)methyl]formamide has been shown to exhibit low toxicity in vitro and in vivo studies. However, further studies are needed to determine the long-term effects of N-[(4-methyl-1,3-thiazol-2-yl)methyl]formamide on human health. N-[(4-methyl-1,3-thiazol-2-yl)methyl]formamide has also been shown to exhibit low solubility in water, which may limit its potential applications in certain fields.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-[(4-methyl-1,3-thiazol-2-yl)methyl]formamide in lab experiments is its potential to exhibit various biological activities. Additionally, N-[(4-methyl-1,3-thiazol-2-yl)methyl]formamide is relatively easy to synthesize and has a low cost. However, one limitation of using N-[(4-methyl-1,3-thiazol-2-yl)methyl]formamide in lab experiments is its low solubility in water, which may limit its potential applications in certain fields.
Direcciones Futuras
There are several future directions for the research and development of N-[(4-methyl-1,3-thiazol-2-yl)methyl]formamide. One direction is to further investigate its potential as a drug molecule, particularly in the development of anticancer drugs and antibiotics. Another direction is to optimize the synthesis method to improve the yield of N-[(4-methyl-1,3-thiazol-2-yl)methyl]formamide and reduce the cost of production. Additionally, further studies are needed to determine the long-term effects of N-[(4-methyl-1,3-thiazol-2-yl)methyl]formamide on human health and its potential applications in other fields, such as material science and organic synthesis.
Métodos De Síntesis
N-[(4-methyl-1,3-thiazol-2-yl)methyl]formamide can be synthesized through various methods, including the reaction of 2-bromo-4-methylthiazole with sodium hydride and formamide. Another method involves the reaction of 2-chloro-4-methylthiazole with sodium hydride and formamide. The yield of N-[(4-methyl-1,3-thiazol-2-yl)methyl]formamide can be improved by optimizing the reaction conditions, such as temperature, reaction time, and the amount of reagents used.
Aplicaciones Científicas De Investigación
N-[(4-methyl-1,3-thiazol-2-yl)methyl]formamide has various scientific research applications, including its potential use as a drug molecule. N-[(4-methyl-1,3-thiazol-2-yl)methyl]formamide has been shown to exhibit antitumor activity, making it a potential candidate for the development of anticancer drugs. Additionally, N-[(4-methyl-1,3-thiazol-2-yl)methyl]formamide has been shown to exhibit antimicrobial activity against various bacterial strains, making it a potential candidate for the development of antibiotics. N-[(4-methyl-1,3-thiazol-2-yl)methyl]formamide has also been used as a ligand in the synthesis of metal-organic frameworks, which have potential applications in gas storage, separation, and catalysis.
Propiedades
Número CAS |
165668-07-5 |
|---|---|
Nombre del producto |
N-[(4-methyl-1,3-thiazol-2-yl)methyl]formamide |
Fórmula molecular |
C6H8N2OS |
Peso molecular |
156.21 g/mol |
Nombre IUPAC |
N-[(4-methyl-1,3-thiazol-2-yl)methyl]formamide |
InChI |
InChI=1S/C6H8N2OS/c1-5-3-10-6(8-5)2-7-4-9/h3-4H,2H2,1H3,(H,7,9) |
Clave InChI |
HYSCZAQDZMTPOY-UHFFFAOYSA-N |
SMILES |
CC1=CSC(=N1)CNC=O |
SMILES canónico |
CC1=CSC(=N1)CNC=O |
Sinónimos |
Formamide, N-[(4-methyl-2-thiazolyl)methyl]- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Tert-butyl [4-(2-aminoethyl)pyridin-2-YL]carbamate](/img/structure/B62782.png)

![1-[(2-Chloro-5-nitrophenyl)sulfonyl]-1H-pyrrole](/img/structure/B62795.png)


![4-Chloropyrido[3,4-d]pyridazine](/img/structure/B62802.png)

![3H-Cyclopent[c]isoxazole,3a,4,5,6-tetrahydro-6-(1-methylethyl)-,cis-(9CI)](/img/structure/B62804.png)

![3-(Methylsulfonyl)-6,7-dihydrobenzo[c]thiophene-1-carboxylic acid](/img/structure/B62810.png)
